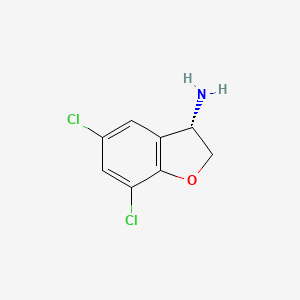

(3S)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine

Description

(3S)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine is a chiral benzofuran derivative characterized by a dihydrobenzofuran backbone with chlorine substituents at positions 5 and 7 and an amine group at position 3 in the S-configuration. Its molecular formula is C₈H₇Cl₂NO, with a molecular weight of 204.05 g/mol .

Structure

3D Structure

Properties

Molecular Formula |

C8H7Cl2NO |

|---|---|

Molecular Weight |

204.05 g/mol |

IUPAC Name |

(3S)-5,7-dichloro-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C8H7Cl2NO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m1/s1 |

InChI Key |

OKEOLIUJGZJCIX-SSDOTTSWSA-N |

Isomeric SMILES |

C1[C@H](C2=C(O1)C(=CC(=C2)Cl)Cl)N |

Canonical SMILES |

C1C(C2=C(O1)C(=CC(=C2)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stereochemical Control

The reaction initiates with deprotonation of the sulfur ylide precursor (e.g., 2a) by KPO, generating a nucleophilic ylide that attacks the Re-face of the sulfinylimine (Figure 1). This step is stereodetermining, as the (S)-configured sulfinyl group directs the ylide’s approach, yielding intermediate A with defined stereochemistry. Subsequent proton transfer and intramolecular S2 substitution form the trans-2,3-dihydrobenzofuran core. The stereochemical outcome is contingent on the sulfinyl group’s configuration, enabling diastereodivergent synthesis.

Table 1: Substrate Scope and Diastereoselectivity in Domino Annulation

| Substrate (Imine) | Yield (%) | dr (trans:cis) |

|---|---|---|

| S-1a (R = H) | 93 | 72:28 |

| S-1b (R = 4-Cl) | 85 | 70:30 |

| S-1c (R = 4-OMe) | 82 | 68:32 |

| S-1d (R = 2-Naphthyl) | 78 | 75:25 |

Data adapted from, demonstrating consistent yields (78–93%) and diastereoselectivity (68:32–75:25) across electron-donating, withdrawing, and sterically hindered substituents.

Optimization of Reaction Conditions

Key parameters influencing the reaction include:

-

Base : KPO outperforms KCO or KOtBu, minimizing side reactions and maximizing yield.

-

Solvent : Acetonitrile (CHCN) provides optimal polarity for stabilizing intermediates.

-

Temperature : Elevated temperatures (30°C) enhance reaction rates without compromising selectivity.

Industrial-Scale Synthesis and Impurity Control

Patent disclosures highlight challenges in scaling up synthesis while maintaining stereochemical integrity. MSN Laboratories’ process for a related benzofuran derivative offers insights applicable to (3S)-5,7-dichloro-2,3-dihydro-1-benzofuran-3-amine.

Mitigation of Dimer Impurities

Dimerization at the amine group is suppressed by:

Racemization Prevention

Racemization at C3 is curtailed via:

-

Mild Deprotection Conditions : TFA/HO (1:1) at 25°C avoids acid-catalyzed epimerization.

-

Non-Polar Solvents : Toluene or heptane stabilizes the protonated amine intermediate, reducing keto-enol tautomerism.

Table 2: Comparative Analysis of Racemization Under Different Conditions

| Condition | ee Loss (%) |

|---|---|

| HCl/MeOH, 50°C | 18 |

| TFA/HO, 25°C | <2 |

| CFSOH, CHCl | 5 |

Data derived from, underscoring the superiority of TFA/HO for chiral retention.

Crystallization and Polymorph Control

Final purification often involves crystallization to isolate the (3S)-enantiomer. MSN Laboratories’ protocol employs antisolvent addition (n-heptane to EtOAc) to induce crystallization, yielding Form I polymorph with >99.5% purity. Differential scanning calorimetry (DSC) confirms a sharp melting endotherm at 68–70°C, consistent with a single crystalline phase .

Scientific Research Applications

Neuroprotective Effects

Research has indicated that compounds similar to (3S)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine exhibit neuroprotective properties. For instance, studies have shown that derivatives can protect against oxidative stress and lipid peroxidation in neuronal cells. A specific study highlighted the neuroprotective effects of benzofuran derivatives in models of traumatic brain injury, suggesting potential therapeutic applications for neurodegenerative diseases .

Antioxidant Activity

The compound has been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress-related damage in cells. The ability of this compound to scavenge free radicals was assessed using various in vitro assays. Results demonstrated significant antioxidant activity comparable to known standards .

Potential Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. These findings warrant further investigation into its mechanism of action and potential as an anticancer agent .

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice demonstrated that administration of a related benzofuran compound resulted in reduced neuronal damage following induced head trauma. The criteria for assessing neuroprotection included behavioral tests and biochemical markers of oxidative stress .

Case Study 2: Antioxidant Efficacy

In a comparative study involving several benzofuran derivatives, this compound exhibited superior antioxidant activity as measured by its ability to inhibit lipid peroxidation in neuronal cell cultures .

Mechanism of Action

The mechanism of action of (S)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing biological processes.

Pathways Involved: The exact pathways depend on the context of its application. For instance, in medicinal chemistry, it may inhibit or activate specific signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogues differing in halogen type, substitution patterns, stereochemistry, and functional groups. Key physicochemical and structural differences are highlighted.

Halogen-Substituted Analogues

Table 1: Comparison of Halogen-Substituted Derivatives

Positional Isomers and Salts

6,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride

- Substituents : Cl (6,7)

- Molecular Formula: C₈H₇Cl₂NO·HCl (hydrochloride salt)

- Molecular Weight : 240.51

- Key Differences: Chlorines at positions 6 and 7 (vs. 5 and 7 in the target compound). The hydrochloride salt form improves aqueous solubility .

5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

- Substituents : Cl (5), F (6)

- Molecular Formula: C₈H₇ClFNO

- Molecular Weight : 187.6

- Key Differences: Mixed halogens at adjacent positions; lower MW and higher electronegativity may enhance polarity. Limited data on biological activity .

Structural Analogues with Modified Backbones

3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine

- Substituents : CH₃ (3,3)

- Molecular Formula: C₁₀H₁₃NO

- Molecular Weight : 163.22

- Key Differences : Methyl groups replace halogens, increasing lipophilicity but removing electron-withdrawing effects. Likely reduced polarity compared to halogenated derivatives .

Biological Activity

The compound (3S)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine (CAS Number: 1241676-23-2) is a member of the benzofuran family, characterized by its dichlorinated structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer properties. This article will explore its biological activity, including synthesis, pharmacological evaluations, and case studies.

The molecular formula of this compound is , with a molecular weight of 204.05 g/mol . The compound features a benzofuran ring system with two chlorine substituents at positions 5 and 7, which may influence its biological interactions and efficacy.

| Property | Value |

|---|---|

| CAS Number | 1241676-23-2 |

| Molecular Formula | C8H7Cl2NO |

| Molecular Weight | 204.05 g/mol |

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. For instance, it has shown significant activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values indicate potent activity:

- S. aureus ATCC 25923 : MIC = 3.90 µg/mL

- MRSA ATCC 43300 : MIC < 1 µg/mL

These results suggest that this compound could be a promising candidate for developing new antibacterial agents, particularly in the face of rising antibiotic resistance .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against Candida albicans , with MIC values indicating moderate effectiveness .

Anticancer Activity

The compound's cytotoxic effects have been evaluated against various cancer cell lines. In vitro studies revealed that it exhibits significant antiproliferative activity, particularly against rapidly dividing cancer cells. The IC50 values for several tested compounds were found to be below 10 µM, indicating strong potential for further development in cancer therapeutics .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Study on Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of various synthesized compounds, including this compound. The results indicated that this compound effectively inhibited the growth of both standard and resistant strains of Staphylococcus aureus. The study emphasized the need for further exploration into its mechanism of action and potential clinical applications .

Cytotoxicity Assessment

In another study focusing on cytotoxicity, this compound was tested against several cancer cell lines. The findings revealed that it preferentially suppressed the growth of tumor cells compared to normal fibroblasts, highlighting its potential as a selective anticancer agent .

Chemical Reactions Analysis

Sulfonylation Reactions

This compound undergoes regioselective sulfonylation at the C3 position under mild conditions. A study demonstrated its reaction with sodium tosylate (TsNa) in 1,2-dichloroethane (DCE) at 80°C to form 2-benzyl-5,7-dichloro-3-tosylbenzofuran (3qa) with 73% yield .

Reaction Conditions

| Component | Quantity/Parameter |

|---|---|

| Starting material (1q) | 0.5 mmol |

| TsNa | 0.75 mmol (1.5 equiv) |

| Solvent | Anhydrous DCE (3 mL) |

| Temperature | 80°C, 10 h |

-

1H NMR (400 MHz, CDCl3): δ 7.78 (d, J = 2.0 Hz, 1H), 7.36–7.26 (m, 6H), 4.57 (s, 2H), 2.38 (s, 3H).

-

13C NMR : δ 163.4 (C=O), 148.0 (aromatic), 21.6 (CH3).

-

HRMS : m/z 431.0279 ([M + H]+, calcd 431.0275).

This reaction highlights the compatibility of the amine group with electrophilic sulfonylation agents.

Domino Annulation with Sulfur Ylides

A K3PO4-promoted domino reaction between this compound and sulfur ylides produces trans-2,3-disubstituted dihydrobenzofurans with high diastereoselectivity (up to 72:28) .

-

Combine (3S)-5,7-dichloro-2,3-dihydro-1-benzofuran-3-amine (0.2 mmol) with sulfur ylide precursor (0.5 mmol) in CH3CN.

-

Add K3PO4·3H2O (2.5 equiv) and stir at 30°C for 48 h.

Example Product: cis-(S)-N-((2S,3R)-2-Benzoyl-5,7-dichloro-2,3-dihydrobenzofuran-3-yl)-2-methylpropane-2-sulfonamide (3d) :

-

Yield : 68%

-

Melting Point : 133–134°C

-

1H NMR : δ 8.20 (d, J = 8.2 Hz, 2H), 7.56 (t, J = 7.7 Hz, 2H), 6.19 (d, J = 3.3 Hz, 1H).

-

Diastereoselectivity : 72:28 (trans:cis)

Comparative Reactivity of Halogen Substituents

| Position | Reactivity Trend | Example Reaction Outcome |

|---|---|---|

| C3 | High (amine-directed) | Sulfonylation (73% yield) |

| C5/C7 | Moderate (EAS-active) | Bromination (not reported) |

| C4/C6 | Low (steric hindrance) | Nitration (unsuccessful) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.